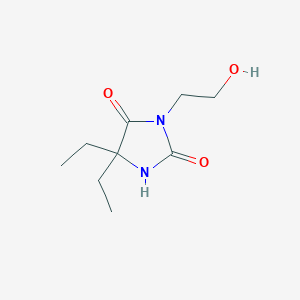
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the imidazolidinedione family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and two carbonyl groups The presence of the hydroxyethyl group at the 3-position and diethyl groups at the 5-position further distinguishes this compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione typically involves the reaction of diethyl malonate with ethylenediamine under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidinedione ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto derivative.
Reduction: The carbonyl groups in the imidazolidinedione ring can be reduced to form hydroxyl groups, leading to the formation of diols.
Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Alkyl halides or aryl halides are used as reagents in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of keto derivatives.
Reduction: Formation of diols.
Substitution: Formation of N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown its potential as an anti-inflammatory and analgesic agent. It is also being explored for its potential use in cancer therapy due to its cytotoxic properties.
Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways, leading to its anti-inflammatory and analgesic effects.
Pathways Involved: It inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, it may induce apoptosis in cancer cells by activating caspase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2,4-imidazolidinedione: Known for its use as a hydantoin derivative with anticonvulsant properties.
5,5-Diphenyl-2,4-imidazolidinedione:
5-Ethyl-5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione: Exhibits similar biological activities and is used in pharmaceutical research.
Uniqueness
5,5-Diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63696-47-9 |
|---|---|
Molekularformel |
C9H16N2O3 |
Molekulargewicht |
200.23 g/mol |
IUPAC-Name |
5,5-diethyl-3-(2-hydroxyethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O3/c1-3-9(4-2)7(13)11(5-6-12)8(14)10-9/h12H,3-6H2,1-2H3,(H,10,14) |
InChI-Schlüssel |
ORGWHUWJJGEKLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N(C(=O)N1)CCO)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{(E)-[(1,3-Benzoxazol-2-yl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14483651.png)


![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
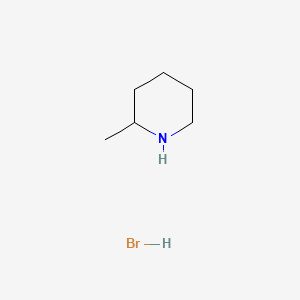

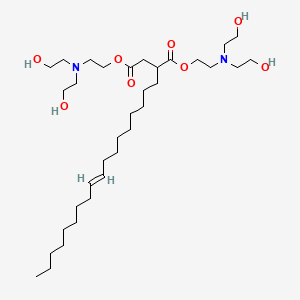
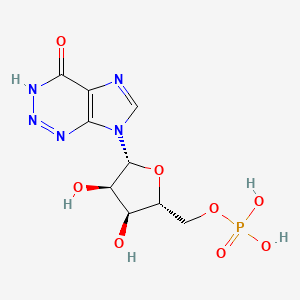
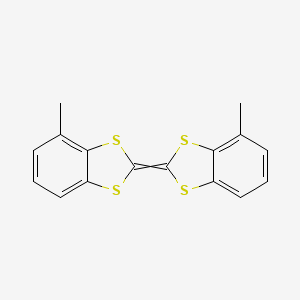
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
